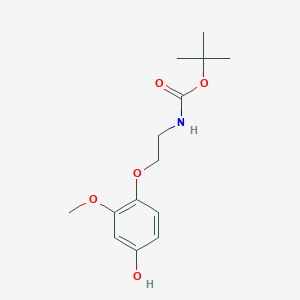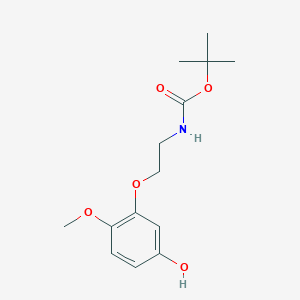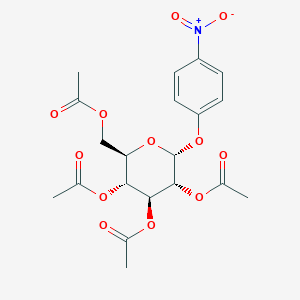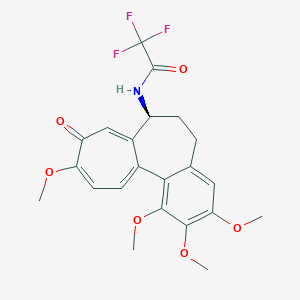
コルヒチン, 17,17,17-トリフルオロ-
説明
Colchicine, 17,17,17-trifluoro- is a natural product derived from the plant Colchicum autumnale, otherwise known as the autumn crocus. It is a highly effective agent for the treatment of gout and other inflammatory diseases, and has been used for centuries for its anti-inflammatory and analgesic properties. Colchicine has a wide range of applications in the medical and scientific fields, from the treatment of gout to the study of molecular biology.
科学的研究の応用
抗炎症効果
コルヒチンは、強力な抗炎症効果を持つ広く使用されている天然薬です . コルヒチンは数千年にわたってさまざまな病気の治療に使用されており、現在も使用されている最も古い薬の1つです .
2. 痛風および家族性地中海熱の治療 2009年、FDAは痛風および家族性地中海熱の治療のためにコルヒチンを承認しました . コルヒチンは、抗炎症剤としての独自の有効性により、これらの状態の治療に使用されてきました .
循環器内科
コルヒチンは、冠動脈疾患、アテローム性動脈硬化症、再発性心膜炎、血管再狭窄、心不全、心筋梗塞などの循環器疾患の治療に使用されてきました . 最近の臨床試験では、冠動脈疾患患者における心血管イベント発生率を低下させるコルヒチンの長期投与の治療効果が確認されました .
COVID-19治療
コルヒチンは、COVID-19の心血管合併症の軽減に治療効果を示しました . コルヒチンは、COVID-19関連の死亡または入院を減らすのに役立つ経口抗炎症薬です .
薬物送達戦略
最近の研究では、経皮、注射、経口薬物送達は、コルヒチンの3つの主要な送達戦略であることが示されています . 経皮薬物送達経路は、経口および注射経路に関連する初回通過効果および外傷性疼痛を回避できます
作用機序
Target of Action
Colchicine, 17,17,17-trifluoro- primarily targets the inflammasome complex present in neutrophils and monocytes . This complex mediates the activation of interleukin-1β , an inflammatory mediator . The compound also attenuates neutrophil adhesion .
Mode of Action
It likely interferes with the intracellular assembly of the inflammasome complex . This interaction results in the attenuation of neutrophil adhesion and the activation of interleukin-1β .
Biochemical Pathways
The primary mechanism of action of colchicine is tubulin disruption . This leads to the subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity . Newly described mechanisms include various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .
Pharmacokinetics
Colchicine is absorbed in the jejunum and ileum and is trapped in the body tissues . It is metabolized in the liver and the intestine by cytochrome P (CYP) 450 3A4 and P-glycoprotein (PGY) 1 . Colchicine is excreted mainly by the biliary system, intestines, and the kidneys . It has a narrow therapeutic range, but with normal liver and kidney functions, it is relatively safe .
Result of Action
Colchicine exerts its unique action mainly through the inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .
Action Environment
The blood level of colchicine may be affected by concomitant drug administration. Therefore, caution should be exercised when such medications are added . Colchicine intoxication is a life-threatening condition. Therefore, one should be extremely cautious in using the drug in patients with renal and/or liver disturbances .
生化学分析
Biochemical Properties
Colchicine, 17,17,17-trifluoro- interacts with various enzymes and proteins in biochemical reactions. It is known to suppress mitosis, which extends its utility to some other rheumatic and nonrheumatic disorders . The nature of these interactions is complex and often involves binding to specific biomolecules, leading to changes in their function.
Cellular Effects
Colchicine, 17,17,17-trifluoro- has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with myotoxicity, which can lead to conditions like rhabdomyolysis .
Molecular Mechanism
The mechanism of action of Colchicine, 17,17,17-trifluoro- is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to induce cytoskeletal myotoxicity when used in combination with statins .
Dosage Effects in Animal Models
The effects of Colchicine, 17,17,17-trifluoro- vary with different dosages in animal models. High doses can lead to toxic or adverse effects
Metabolic Pathways
Colchicine, 17,17,17-trifluoro- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which can affect metabolic flux or metabolite levels
Transport and Distribution
Colchicine, 17,17,17-trifluoro- is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It may interact with transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Colchicine, 17,17,17-trifluoro- and its effects on its activity or function are areas of active research. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2,2,2-trifluoro-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO6/c1-29-16-8-6-12-13(10-15(16)27)14(26-21(28)22(23,24)25)7-5-11-9-17(30-2)19(31-3)20(32-4)18(11)12/h6,8-10,14H,5,7H2,1-4H3,(H,26,28)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHADYPYCJQLMV-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180825 | |
| Record name | Colchicine, 17,17,17-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26195-65-3 | |
| Record name | Colchicine, 17,17,17-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC305987 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colchicine, 17,17,17-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




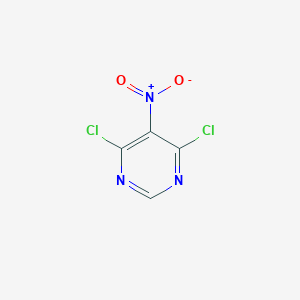
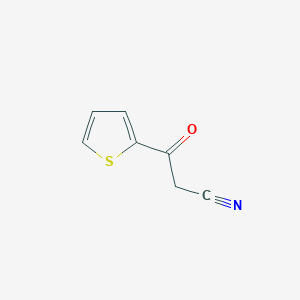
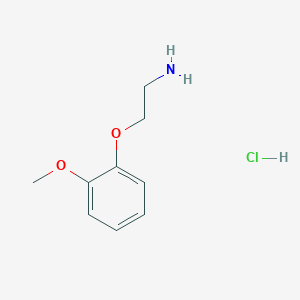



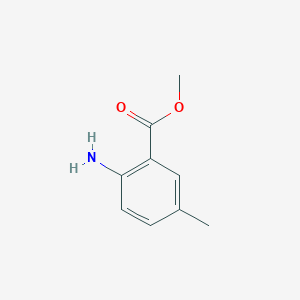
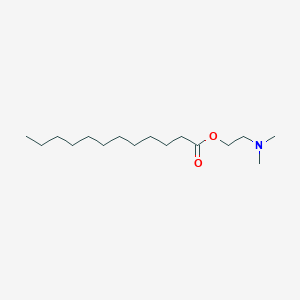
![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)
